molecular formula C9H8ClIO3 B8003851 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester

4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester

Cat. No.: B8003851
M. Wt: 326.51 g/mol
InChI Key: BELJKPCYQONTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C9H8ClIO3 It is a derivative of benzoic acid, characterized by the presence of chloro, iodo, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester typically involves the esterification of 4-Chloro-5-iodo-2-methoxy-benzoic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include halogenation reactions to introduce the chloro and iodo substituents, followed by esterification. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.

Major Products:

    Substitution Products: Depending on the nucleophile, products may include derivatives with different functional groups replacing the chloro or iodo substituents.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the development of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • 4-Chloro-2-methoxy-5-nitro-benzoic acid methyl ester
  • 2-Methoxy-4-acetylamino-5-chloro methyl benzoate

Comparison: 4-Chloro-5-iodo-2-methoxy-benzoic acid methyl ester is unique due to the presence of both chloro and iodo substituents, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these substituents allows for versatile chemical transformations and enhances its utility in various research fields.

Properties

IUPAC Name

methyl 4-chloro-5-iodo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELJKPCYQONTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-5-iodo-2-methoxybenzoic acid (2 g, 6.41 mmol) concentrated sulfuric acid (1.5 mL) in MeOH (50 mL) was stirred at reflux for 16 h. The mixture was allowed to cool to room temperature and partitioned between water and ethyl acetate. The organic layer was washed with water and brine, dried over Na2SO4 and concentrated in vacuo to afford the desired product (1.85 g, 85% yield) as a yellow oil.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.